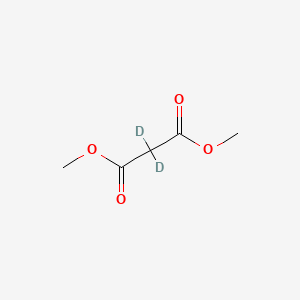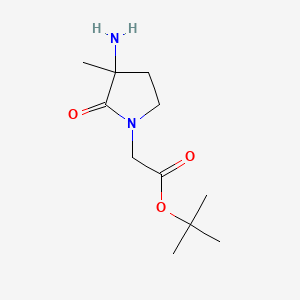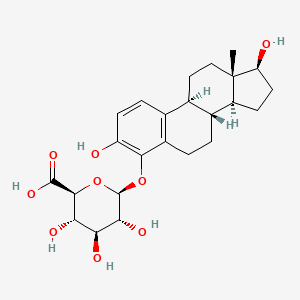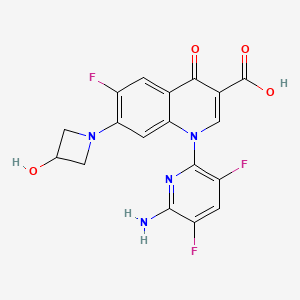
Deschloro-delafloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro-delafloxacin is a derivative of delafloxacin, a novel anionic fluoroquinolone antibiotic. Delafloxacin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The unique chemical structure of delafloxacin, which lacks a protonatable substituent, renders it a weak acid and enhances its potency in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deschloro-delafloxacin involves multiple steps, starting from the basic fluoroquinolone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Deschloro-delafloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Deschloro-delafloxacin has a wide range of scientific research applications, including:
Mechanism of Action
Deschloro-delafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). These enzymes are essential for bacterial DNA replication and transcription. By preventing the relaxation of positive supercoils introduced during the elongation process, this compound inhibits further DNA replication, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Other Fluoroquinolones: Deschloro-delafloxacin is unique among fluoroquinolones due to its anionic nature and enhanced activity in acidic environments. Similar compounds include:
Levofloxacin: A commonly used fluoroquinolone with broad-spectrum activity but less effective in acidic conditions.
Moxifloxacin: Another fluoroquinolone with a similar spectrum of activity but different pharmacokinetic properties.
Uniqueness: The unique chemical structure of this compound, particularly the absence of a chlorine atom, contributes to its distinct pharmacological properties and enhanced efficacy against certain bacterial strains .
Properties
Molecular Formula |
C18H13F3N4O4 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H13F3N4O4/c19-10-1-8-13(3-14(10)24-4-7(26)5-24)25(6-9(15(8)27)18(28)29)17-12(21)2-11(20)16(22)23-17/h1-3,6-7,26H,4-5H2,(H2,22,23)(H,28,29) |
InChI Key |
JHBINFALINXDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
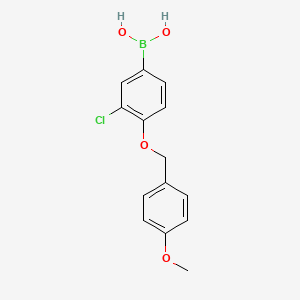
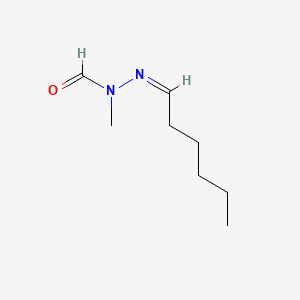
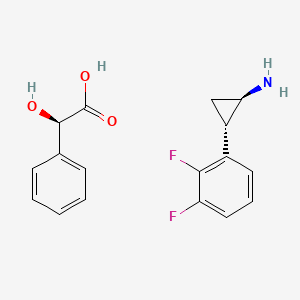
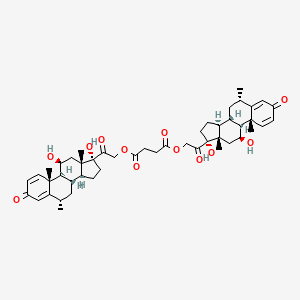
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
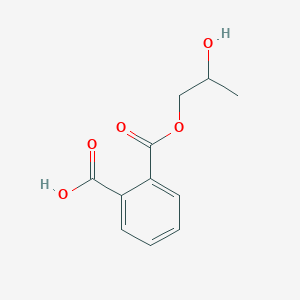
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)

